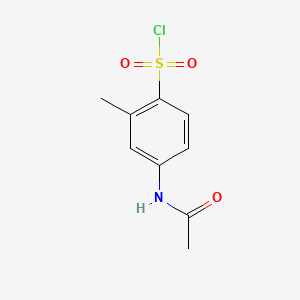

Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl-

Descripción general

Descripción

“Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl-” is an organosulfur compound. It is a colourless viscous oil that dissolves in organic solvents, but reacts with compounds containing reactive N-H and O-H bonds .

Synthesis Analysis

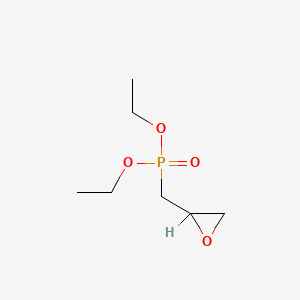

The compound is prepared by the chlorination of benzenesulfonic acid or its salts with phosphorus oxychloride . It can also be synthesized by a reaction between benzene and chlorosulfuric acid .Molecular Structure Analysis

The molecular formula of “Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl-” is C8H8ClNO3S . The InChI key is GRDXCFKBQWDAJH-UHFFFAOYSA-N .Chemical Reactions Analysis

This compound is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols . It also reacts with Grignard reagent from N-unsubstituted indoles to form oxindoles or substituted indoles .Physical And Chemical Properties Analysis

The compound is a colourless viscous oil . It has a density of 1.5±0.1 g/cm3 , a boiling point of 426.8±28.0 °C at 760 mmHg , and a melting point of 142-145 °C (dec.) (lit.) . It is slightly soluble in water .Aplicaciones Científicas De Investigación

- Application : This compound has been found to inhibit bacterial growth by binding to the enzyme dihydropteroate synthase, which is required for the synthesis of folate and purine nucleotides .

- Results : The compound has been shown to effectively inhibit bacterial growth, presumably by interfering with essential metabolic processes .

- Application : “Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl-” has also been shown to inhibit the activity of human immunodeficiency virus (HIV) reverse transcriptase and protease .

- Results : The compound has been shown to effectively inhibit the activity of HIV reverse transcriptase and protease, potentially slowing the replication of the virus .

Scientific Field: Microbiology and Virology

Scientific Field: Virology

- Application : This compound is used in High Performance Liquid Chromatography (HPLC) as a test analyte .

- Results : The results of such studies can help in understanding the behavior of the compound in various chromatographic conditions .

- Application : N-Acetylsulfanilyl chloride, which is structurally similar to “Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl-”, is used in the synthesis of N1,N1-dimethylsulfanilamide . This compound is used as an internal standard in reactions to determine tramadol and its O-desmethylated metabolite in blood plasma .

- Results : The synthesized N1,N1-dimethylsulfanilamide can be used as an internal standard in analytical methods to determine the concentration of tramadol and its metabolites in blood plasma .

Scientific Field: Analytical Chemistry

Scientific Field: Pharmaceutical Chemistry

- Application : This compound is used in chromatographic studies .

- Method of Application : The compound is introduced into a chromatographic system and its behavior under various conditions is studied .

- Results : The results of such studies can help in understanding the behavior of the compound in various chromatographic conditions .

- Application : This compound can potentially be used as a building block in organic synthesis .

- Method of Application : The exact experimental procedures are not detailed in the available resources, but it generally involves the reaction of this compound with other reagents to form more complex molecules .

- Results : The synthesized molecules can be used in various applications, depending on their properties .

Scientific Field: Chromatography

Scientific Field: Organic Synthesis

Safety And Hazards

Propiedades

IUPAC Name |

4-acetamido-2-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3S/c1-6-5-8(11-7(2)12)3-4-9(6)15(10,13)14/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQMOYSYLLYARBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3069564 | |

| Record name | Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3069564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- | |

CAS RN |

62374-67-8 | |

| Record name | 4-(Acetylamino)-2-methylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62374-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062374678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3069564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 62374-67-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Bromo-4-methylpentanoyl)amino]acetic acid](/img/structure/B1329712.png)

![1H,5H-Benzo[ij]quinolizine-9-carboxaldehyde, 2,3,6,7-tetrahydro-](/img/structure/B1329721.png)